Cas no 1036390-56-3 (1(2H)-Isoquinolinone, 4-fluoro-7-nitro-)

1(2H)-Isoquinolinone, 4-fluoro-7-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 1(2H)-Isoquinolinone, 4-fluoro-7-nitro-
- 4-fluoro-7-nitroisoquinolin-1(2H)-one
- 1036390-56-3
- SCHEMBL8168227
- 4-fluoro-7-nitro-2H-isoquinolin-1-one
- Z3304746288
- EN300-6491359
- 4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one
-
- Inchi: 1S/C9H5FN2O3/c10-8-4-11-9(13)7-3-5(12(14)15)1-2-6(7)8/h1-4H,(H,11,13)
- InChI Key: MYHQJKYNRMJVQA-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=CC([N+]([O-])=O)=C2)C(F)=CN1
Computed Properties
- Exact Mass: 208.02842019g/mol
- Monoisotopic Mass: 208.02842019g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.9Ų
- XLogP3: 1
Experimental Properties
- Density: 1.53±0.1 g/cm3(Predicted)
- Boiling Point: 454.1±45.0 °C(Predicted)
- pka: 9.15±0.40(Predicted)
1(2H)-Isoquinolinone, 4-fluoro-7-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6491359-0.05g |
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one |
1036390-56-3 | 95% | 0.05g |
$197.0 | 2023-05-31 | |
Enamine | EN300-6491359-0.5g |
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one |
1036390-56-3 | 95% | 0.5g |
$656.0 | 2023-05-31 | |
Enamine | EN300-6491359-1.0g |
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one |
1036390-56-3 | 95% | 1g |
$842.0 | 2023-05-31 | |
Aaron | AR028QQD-5g |
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one |
1036390-56-3 | 95% | 5g |
$3385.00 | 2023-12-16 | |
1PlusChem | 1P028QI1-1g |
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one |
1036390-56-3 | 95% | 1g |
$1103.00 | 2023-12-26 | |
1PlusChem | 1P028QI1-5g |
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one |
1036390-56-3 | 95% | 5g |
$3082.00 | 2023-12-26 | |
1PlusChem | 1P028QI1-250mg |
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one |
1036390-56-3 | 95% | 250mg |
$579.00 | 2023-12-26 | |
1PlusChem | 1P028QI1-500mg |
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one |
1036390-56-3 | 95% | 500mg |
$873.00 | 2023-12-26 | |
1PlusChem | 1P028QI1-2.5g |
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one |
1036390-56-3 | 95% | 2.5g |
$2102.00 | 2023-12-26 | |
Enamine | EN300-6491359-5.0g |
4-fluoro-7-nitro-1,2-dihydroisoquinolin-1-one |
1036390-56-3 | 95% | 5g |
$2443.0 | 2023-05-31 |
1(2H)-Isoquinolinone, 4-fluoro-7-nitro- Related Literature
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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3. Book reviews
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
Additional information on 1(2H)-Isoquinolinone, 4-fluoro-7-nitro-
Research Brief on 1(2H)-Isoquinolinone, 4-fluoro-7-nitro- (CAS: 1036390-56-3): Recent Advances and Applications
1(2H)-Isoquinolinone, 4-fluoro-7-nitro- (CAS: 1036390-56-3) is a fluorinated and nitrated isoquinolinone derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications.
The compound's unique structural features, including the presence of both fluorine and nitro groups, contribute to its reactivity and ability to interact with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1(2H)-Isoquinolinone, 4-fluoro-7-nitro- exhibits potent inhibitory activity against PARP-1 (Poly(ADP-ribose) polymerase 1), a key enzyme involved in DNA repair pathways. This finding suggests its potential as a lead compound for the development of PARP inhibitors, which are increasingly being explored for cancer therapy.
In addition to its role in oncology, recent research has explored the neuroprotective properties of this compound. A study in ACS Chemical Neuroscience (2023) reported that derivatives of 1(2H)-Isoquinolinone, 4-fluoro-7-nitro- showed promising activity in modulating glutamate receptors, which are implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential in this context.
From a synthetic chemistry perspective, advancements have been made in the efficient production of 1(2H)-Isoquinolinone, 4-fluoro-7-nitro-. A recent publication in Organic Letters (2023) described a novel, high-yield synthesis route using palladium-catalyzed C-H activation, which significantly improves the scalability and purity of the compound. This methodological breakthrough is expected to facilitate further pharmacological studies and structure-activity relationship (SAR) investigations.
Looking ahead, the versatility of 1(2H)-Isoquinolinone, 4-fluoro-7-nitro- as a molecular scaffold presents numerous opportunities for drug discovery. Ongoing research is exploring its potential in other therapeutic areas, including anti-inflammatory and antimicrobial applications. However, challenges remain in optimizing its pharmacokinetic properties and reducing potential off-target effects. Future studies will likely focus on structural modifications to enhance selectivity and therapeutic efficacy while minimizing toxicity.
In conclusion, 1(2H)-Isoquinolinone, 4-fluoro-7-nitro- (CAS: 1036390-56-3) represents a promising compound with diverse biological activities and therapeutic potential. The recent advances in its synthesis and biological evaluation underscore its importance in contemporary medicinal chemistry research. As investigations continue, this compound may serve as a foundation for developing novel treatments for various diseases, particularly in oncology and neurology.
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